Protein hydrolyzates, wheat, reaction products with palmitoyl chloride
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Overview
Description
Protein hydrolyzates, wheat, reaction products with palmitoyl chloride: is a compound derived from the hydrolysis of wheat proteins followed by a reaction with palmitoyl chloride. This compound is known for its unique properties and applications in various fields, including agriculture, food industry, and biomedicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of protein hydrolyzates from wheat involves enzymatic or chemical hydrolysis of wheat proteins. Enzymatic hydrolysis is often preferred due to its specificity and mild reaction conditions. The hydrolyzed proteins are then reacted with palmitoyl chloride under controlled conditions to form the desired product. The reaction typically involves the use of solvents and catalysts to facilitate the process .
Industrial Production Methods: Industrial production of this compound involves large-scale hydrolysis of wheat proteins using commercial enzymes or chemical agents. The hydrolyzed proteins are then subjected to a reaction with palmitoyl chloride in industrial reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: Protein hydrolyzates, wheat, reaction products with palmitoyl chloride undergo various chemical reactions, including:
Substitution Reactions: The primary reaction involves the substitution of hydrogen atoms in the hydrolyzed protein with palmitoyl groups.
Oxidation and Reduction Reactions: These reactions can occur during the hydrolysis and subsequent modification processes, affecting the stability and functionality of the final product
Common Reagents and Conditions:
Reagents: Enzymes (e.g., proteases), palmitoyl chloride, solvents (e.g., ethanol, water), and catalysts.
Conditions: Controlled temperature and pH, specific enzyme concentrations, and reaction times to ensure optimal hydrolysis and modification
Major Products Formed: The major product formed is the modified protein hydrolyzate with palmitoyl groups attached. This modification enhances the hydrophobicity and functional properties of the protein hydrolyzate, making it suitable for various applications .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a surfactant and emulsifier due to its amphiphilic nature. It is also used in the synthesis of bioactive peptides and other functional materials .
Biology: In biological research, protein hydrolyzates, wheat, reaction products with palmitoyl chloride are used to study protein-lipid interactions and membrane dynamics. They are also used in the development of biocompatible materials for drug delivery and tissue engineering .
Medicine: In medicine, this compound is explored for its potential in developing novel therapeutics and biomaterials. Its biocompatibility and functional properties make it a promising candidate for drug delivery systems and wound healing applications .
Industry: In the food industry, this compound is used as an emulsifier and stabilizer in various food products. It is also used in agriculture as a biostimulant to enhance plant growth and stress tolerance .
Mechanism of Action
The mechanism of action of protein hydrolyzates, wheat, reaction products with palmitoyl chloride involves its interaction with biological membranes and proteins. The palmitoyl groups enhance the hydrophobic interactions, allowing the compound to integrate into lipid bilayers and modify membrane properties. This can affect various cellular processes, including signal transduction, nutrient uptake, and stress responses .
Comparison with Similar Compounds
Soy Protein Hydrolyzates: Derived from soy proteins, these hydrolyzates have similar applications but differ in their amino acid composition and functional properties.
Fish Protein Hydrolyzates: Obtained from fish proteins, these hydrolyzates are known for their bioactive peptides and are used in nutraceuticals and functional foods.
Casein Hydrolyzates: Derived from milk proteins, these hydrolyzates are used in food and pharmaceutical industries for their emulsifying and stabilizing properties
Uniqueness: Protein hydrolyzates, wheat, reaction products with palmitoyl chloride are unique due to their specific amino acid composition and the presence of palmitoyl groups. This modification enhances their hydrophobicity and functional properties, making them suitable for a wide range of applications in different fields .
Properties
CAS No. |
148812-63-9 |
---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
0 |
Synonyms |
Protein hydrolyzates, wheat, reaction products with palmitoyl chloride |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.